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molecular formula C21H30O3 B8496797 p-Tert-octylphenol phenol formaldehyde

p-Tert-octylphenol phenol formaldehyde

Cat. No. B8496797
M. Wt: 330.5 g/mol
InChI Key: LCFXEDHCUSTZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04400492

Procedure details

206 g (1 mole) of p-tert-octylphenol, 59.0 g (1.57 moles) of 80% paraformaldehyde and 5.0 g of oxalic acid dihydrate were reacted under water reflux (100° C.) for 10 hours in a glass reactor to form a reaction intermediate. Ten hours after the initiation of the reaction, 89% of the used formaldehyde was consumed,and 1.32 moles of the formaldehyde added to 1.0 mole of p-tert-octylphenol. Phenol (70.5 g; 0.75 mole) was added to the reaction intermediate, and reacted at 100° C. for 3 hours. The reaction mixture was dehydrated by heating it to 165° C. under atmospheric pressure and then under reduced pressure to give a pale-colored p-tert-octylphenol/phenol/formaldehyde co-condensate.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.32 mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
70.5 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C=O.O.O.C(O)(=O)[C:21](O)=[O:22].[C:26]1([OH:32])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[C:1]([C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3].[C:26]1([OH:32])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[CH2:21]=[O:22] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Name
Quantity
59 g
Type
reactant
Smiles
C=O
Name
Quantity
5 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1.32 mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Step Five
Name
Quantity
70.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a reaction intermediate
CUSTOM
Type
CUSTOM
Details
reacted at 100° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating it to 165° C. under atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C1(=CC=CC=C1)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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